N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4O/c1-19-9-15-26(21(3)17-19)32-29(35)23-11-13-24(14-12-23)31-30-33-27-16-10-20(2)18-25(27)28(34-30)22-7-5-4-6-8-22/h4-18H,1-3H3,(H,32,35)(H,31,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAWDIPKUBSYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with an appropriate aldehyde or ketone under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the coupling of the quinazoline derivative with N-(2,4-dimethylphenyl)amine to form the desired benzamide compound. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and solvents. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the quinazoline ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to partially or fully reduced quinazoline derivatives.
Scientific Research Applications
Anticancer Properties
N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide has been studied for its potential as an anticancer agent. Quinazoline derivatives are known to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth.
Case Study : A study demonstrated that quinazoline derivatives exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the inhibition of the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation and survival .
Anticonvulsant Activity
Research indicates that compounds with similar structures have shown anticonvulsant properties. This compound may possess similar effects due to its ability to modulate neurotransmitter systems.
Case Study : In a comparative study, quinazoline derivatives were tested in various seizure models (maximal electroshock and pentylenetetrazole models). The results indicated that certain derivatives significantly reduced seizure activity, suggesting potential therapeutic applications for epilepsy .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Quinazolines have been reported to exhibit activity against various bacterial strains.
Research Findings : A review highlighted the antimicrobial effects of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Summary of Applications
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to the active sites of certain enzymes, inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and biological activities where available:
Structural and Functional Differences
Quinazoline Substitution :
- The target compound’s 6-methyl and 4-phenyl groups on the quinazoline core contrast with the 6-bromo substituent in , which may reduce electrophilicity and alter binding affinity.
- Replacement of quinazoline with thiazole (as in ) shifts the mechanism from kinase inhibition to mitotic pathway disruption.
Benzamide Modifications :
Physicochemical and Pharmacokinetic Profiles
- Solubility : The thiazolidinedione analog () exhibits higher DMSO solubility (>10 mM) than the target compound (estimated <5 mM based on methyl/phenyl dominance).
- Metabolic Stability : The 2-methoxyethyl group in may enhance metabolic stability compared to alkylphenyl substituents in the target compound.
Biological Activity
N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H24N6O |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C27H24N6O/c1-17... |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. The compound is believed to inhibit various receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways related to proliferation and survival.
- Inhibition of Kinases : The compound has shown inhibitory effects on several RTKs, including EGFR and PDGFR. In vitro studies indicate that it can significantly reduce the activity of these kinases, which are often overexpressed in cancerous tissues .
- Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines.
- Cell Line Testing : The compound has been tested against several human cancer cell lines such as MCF-7 (breast), HeLa (cervical), and A2780 (ovarian). Results demonstrated significant antiproliferative effects with IC50 values ranging from 0.50 μM to 3.58 μM depending on the specific cell line tested .
- Structure-Activity Relationship (SAR) : Variations in the chemical structure have been explored to enhance biological activity. For instance, modifications in the quinazoline moiety have been linked to increased potency against specific cancer types. Compounds with additional functional groups often exhibited improved binding affinity to target kinases .
Case Studies
- Study on MCF-7 Cells : A recent study reported that this compound exhibited an IC50 value of 0.62 μM against MCF-7 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics .
- Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate the binding interactions between the compound and target kinases. The results suggested that the compound forms stable complexes with the active sites of EGFR and PDGFR, reinforcing its potential as a therapeutic agent .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis of quinazoline-benzamide hybrids typically involves multi-step reactions, including cyclocondensation, amide coupling, and functional group modifications. Key steps include:
- Quinazoline Core Formation : Cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., HCl or polyphosphoric acid) .
- Amide Coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the quinazoline amine to the benzamide moiety. Optimize solvent polarity (e.g., DMF vs. THF) to improve yields .
- Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is critical for isolating high-purity products, especially for structurally similar byproducts .
Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of coupling agents) and monitor intermediates via TLC or LC-MS to minimize side reactions .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use -NMR (400 MHz, DMSO-d6) to verify substitution patterns (e.g., aromatic proton splitting for dimethylphenyl groups) and -NMR to confirm carbonyl (C=O) and quinazoline ring carbons .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to validate the molecular ion peak (e.g., [M+H]) and isotopic distribution matching theoretical values .
- FT-IR : Key absorption bands at ~1650 cm (amide C=O) and ~1250 cm (C-N stretch) confirm functional group integrity .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
Methodological Answer:
- Core Modifications : Replace the 6-methyl group on the quinazoline with halogens (e.g., Cl, F) to enhance binding to hydrophobic kinase pockets, as seen in antitumor analogs .
- Substituent Analysis : Compare para- vs. meta-substituted phenyl groups on the benzamide moiety using molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like Hec1/Nek2 .
- Bioisosteric Replacement : Substitute the benzamide with thiazole-carboxamide to improve metabolic stability, as demonstrated in antimicrobial analogs .
Validation : Test modified analogs in enzyme inhibition assays (e.g., IC measurements) and correlate with computational docking scores .
Advanced: How should researchers address contradictory results in biological assays (e.g., antiproliferative vs. cytotoxic effects)?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and normalize viability assays (MTT vs. ATP-based luminescence) to reduce variability .
- Dose-Response Analysis : Perform 10-point dose curves (0.1–100 µM) to distinguish between cytostatic (GI) and cytotoxic (LC) effects .
- Off-Target Profiling : Screen against unrelated kinases (e.g., EGFR, VEGFR) to identify nonspecific interactions that may explain discrepancies .
Advanced: What computational strategies are effective for predicting the binding mode of this compound to therapeutic targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into ATP-binding pockets of kinases (e.g., Nek2). Apply induced-fit docking (IFD) to account for receptor flexibility .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bond retention with key residues (e.g., Lys37 in Hec1) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the benzamide carbonyl) using Phase software to prioritize analogs .
Basic: What purification methods are optimal for removing synthetic byproducts with similar polarity?
Methodological Answer:
- Flash Chromatography : Use gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate unreacted starting materials and mono-substituted intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. For polar byproducts, use DCM/methanol mixtures .
- HPLC : Employ C18 columns with 0.1% formic acid in water/acetonitrile gradients to resolve diastereomers or regioisomers .
Advanced: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- PK/PD Modeling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models to identify bioavailability bottlenecks .
- Metabolite Screening : Incubate the compound with liver microsomes (human/rat) to detect rapid oxidation of the quinazoline methyl group, which may reduce in vivo activity .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility and bypass first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
